molecular formula C20H24N2O3S B2940295 Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 328038-22-8

Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2940295
CAS No.: 328038-22-8
M. Wt: 372.48
InChI Key: XNYFLUDMQQOBGO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a functionalized tetrahydrobenzo[b]thiophene derivative with a 4-(dimethylamino)benzamido substituent at the 2-position and an ethyl ester group at the 3-position. The tetrahydrobenzo[b]thiophene core is a bicyclic scaffold combining aromatic and aliphatic features, making it highly versatile in medicinal chemistry and materials science. This compound is synthesized via sequential functionalization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2), a common intermediate prepared through Gewald reactions or multicomponent protocols .

Properties

IUPAC Name

ethyl 2-[[4-(dimethylamino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-25-20(24)17-15-7-5-6-8-16(15)26-19(17)21-18(23)13-9-11-14(12-10-13)22(2)3/h9-12H,4-8H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYFLUDMQQOBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 356.48 g/mol
  • CAS Number : 1009496-77-8

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the dimethylamino group may enhance its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against strains of Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 4 to 128 µg/mL depending on structural modifications .
  • Antiviral Activity :
    • The compound's structural similarity to known antiviral agents suggests potential efficacy against viral infections. Molecular docking studies indicate that it may interact with viral polymerases, disrupting essential protein-protein interactions necessary for viral replication .
  • Anti-inflammatory Effects :
    • Research indicates that benzo[b]thiophene derivatives possess anti-inflammatory properties. Compounds in this class have been shown to reduce pro-inflammatory cytokines in vitro and in vivo models .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Interaction with specific receptors could modulate immune responses or cellular signaling pathways.
  • DNA/RNA Interaction : Its structure allows potential intercalation into nucleic acids, which could disrupt replication processes in pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 4-128 µg/mL
AntiviralPotential inhibition of viral polymerases
Anti-inflammatoryReduced cytokine levels

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various benzo[b]thiophene derivatives, this compound showed promising results against multiple bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the amine group significantly impacted antibacterial potency.

Case Study: Antiviral Mechanisms

Molecular docking simulations revealed that the compound could effectively bind to the active sites of viral RNA polymerases. This interaction is crucial for developing new antiviral therapies targeting influenza and other RNA viruses.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and amide functional groups:

(a) Ester Hydrolysis

  • Reagents : Aqueous NaOH (2–3 M) or HCl (1–2 M)

  • Conditions : Reflux at 80–100°C for 4–6 hours

  • Product : 2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

  • Mechanism : Nucleophilic acyl substitution at the ester group, yielding the corresponding carboxylic acid .

(b) Amide Hydrolysis

  • Reagents : Concentrated HCl (6 M) or H₂SO₄

  • Conditions : Prolonged reflux (8–12 hours)

  • Product : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 4-(dimethylamino)benzoic acid

  • Note : The dimethylamino group stabilizes the benzamide via electron donation, requiring harsh conditions for cleavage.

Nucleophilic Substitution

The ethyl ester group is susceptible to nucleophilic attack:

Reaction TypeReagentsConditionsProductYieldSource
Aminolysis Ammonia/primary aminesEthanol, 60–70°C2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives60–75%
Transesterification Methanol/other alcoholsAcid catalysis (H₂SO₄)Methyl ester analog85–90%

Condensation Reactions

The compound participates in Knoevenagel condensations when reacted with aromatic aldehydes:

  • Reagents : Substituted benzaldehydes (e.g., 4-nitrobenzaldehyde), piperidine (catalyst), acetic acid

  • Conditions : Toluene solvent, reflux for 5–6 hours

  • Product : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates

  • Key Data : Yields range from 55% (electron-deficient aldehydes) to 95% (electron-rich aldehydes) .

Electrophilic Aromatic Substitution

The 4-(dimethylamino)phenyl moiety directs electrophilic attacks to the para position:

(a) Nitration

  • Reagents : HNO₃/H₂SO₄ mixture

  • Conditions : 0–5°C, 2 hours

  • Product : Ethyl 2-(4-(dimethylamino)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Regioselectivity : The dimethylamino group strongly activates the ring, favoring meta nitration relative to the amide group .

(b) Sulfonation

  • Reagents : Fuming H₂SO₄

  • Conditions : 50°C, 4 hours

  • Product : Sulfonated derivative at the para position of the dimethylamino group .

Acylation and Alkylation

The secondary amide nitrogen can undergo further functionalization:

(a) N-Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃

  • Conditions : DMF solvent, 80°C, 6 hours

  • Product : Quaternary ammonium derivatives with enhanced solubility .

(b) Acylation

  • Reagents : Acetyl chloride, triethylamine

  • Conditions : Dichloromethane, 0°C → room temperature

  • Product : Diacylated derivative (amide and ester groups) .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles:

  • Reagents : POCl₃ or PPA (polyphosphoric acid)

  • Conditions : 120–140°C, 3–5 hours

  • Product : Benzo thieno[2,3-d]pyrimidin-4(3H)-one derivatives

  • Mechanism : Intramolecular cyclization via dehydration .

Metal-Catalyzed Cross-Coupling

The thiophene ring participates in palladium-mediated reactions:

ReactionCatalysts/ReagentsProductApplication
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl-substituted thiophene derivativesDrug candidate optimization

Comparison with Similar Compounds

Key Observations :

  • Bulky Aromatic Substituents (e.g., 4-benzoylbenzamido) : Improve thermal stability and binding affinity in hydrophobic enzyme pockets but may reduce solubility .
  • Polar Substituents (e.g., morpholinosulfonyl): Enhance aqueous solubility and pharmacokinetic profiles, critical for drug development .

Physicochemical Properties

  • Lipophilicity: The 4-(dimethylamino) group reduces logP compared to purely aromatic substituents, balancing membrane permeability and solubility.
  • Thermal Stability : Derivatives with bulky substituents (e.g., benzoylbenzamido) exhibit higher melting points (>200°C) due to crystalline packing .
  • Spectroscopic Signatures: The dimethylamino group introduces distinct NMR shifts (e.g., δ ~2.8–3.0 ppm for N(CH₃)₂ protons) and UV-vis absorption at ~300–320 nm .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

  • Methodological Answer : Derivatives are synthesized via nucleophilic acyl substitution using acyl chlorides (e.g., benzoyl chloride) or sulfonyl chlorides under reflux in solvents like benzene or ethanol. For example, compound 6 ( ) was prepared by refluxing the parent amine with benzoyl chloride and triethylamine, followed by recrystallization. Alternative routes include condensation with active methylene compounds (e.g., diethyl malonate) or cyclization reactions using polyphosphoric acid ( ). Reaction conditions (solvent, temperature, catalyst) are critical for yield optimization .

Q. How is structural characterization of these derivatives performed to confirm purity and identity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) ( ).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methylene protons in tetrahydrobenzo rings at δ 1.5–2.5 ppm) and carbon backbones ().
  • X-ray crystallography : Resolves molecular conformation and intramolecular interactions (e.g., S(6) ring motifs via N–H⋯O bonds in ).
  • LC-MS/HRMS : Validates molecular weight and purity ( ).

Q. What in vitro assays are utilized to evaluate anticancer activity for these compounds?

  • Methodological Answer : Standard assays include:

  • MTT/Proliferation assays : Assess cytotoxicity against cancer cell lines (e.g., HCT-116 colon cancer in ).
  • Apoptosis induction : Measured via flow cytometry (Annexin V/PI staining) or caspase-3 activation ( ).
  • Cell cycle analysis : Quantifies G1/S arrest using propidium iodide staining ().
    • Compounds are typically tested at concentrations ranging from 1–100 μM, with IC₅₀ values calculated for potency comparison .

Q. How are solubility and stability challenges addressed during biological testing?

  • Methodological Answer :

  • Solubility : Use of DMSO as a stock solvent, diluted in culture media (<0.1% final concentration to avoid cytotoxicity).
  • Stability : Storage at –20°C in inert atmospheres and stability assays via HPLC at physiological pH ( ).

Q. What are the key structural motifs linked to biological activity in these derivatives?

  • Methodological Answer : Bioactivity correlates with:

  • Electron-withdrawing groups (e.g., cyano, carboxylate) at the 3-position ( ).
  • Aromatic substituents on the benzamido moiety (e.g., 4-dimethylaminophenyl in the target compound enhances apoptosis via DNA intercalation) ( ).
  • Thiourea or heterocyclic appendages (e.g., pyrimidine in ) improving target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in thiourea-substituted derivatives?

  • Methodological Answer :

  • Catalyst screening : Triethylamine or DMAP improves acylation efficiency ( ).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of sulfonyl chlorides ().
  • Temperature control : Reflux in ethanol (78°C) minimizes side reactions ().
  • Example: Compound 7 ( ) achieved 72% yield using stoichiometric benzoyl chloride and ethanol recrystallization .

Q. What strategies resolve structural disorder in X-ray crystallography of these compounds?

  • Methodological Answer :

  • Disordered atom refinement : Use SHELXL97’s EADP instruction to model anisotropic displacement parameters ().
  • Occupancy factor adjustment : For methylene groups in cyclohexene rings, assign partial occupancies (e.g., 0.641:0.359 in ).
  • Hydrogen placement : Geometrically position H-atoms with riding models (Uiso = 1.2–1.5×Ueq) .

Q. How can contradictory data between in vitro and in vivo activity be analyzed?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation (e.g., hepatic microsome assays).
  • Tumor microenvironment models : Use 3D spheroids or co-cultures to mimic in vivo conditions ().
  • Dose-response alignment : Compare IC₅₀ values with plasma concentrations in murine models (e.g., reported in vivo efficacy at 25 mg/kg despite moderate in vitro IC₅₀) .

Q. What computational approaches guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Molecular docking : Simulate binding to targets like Bcl-2 or tubulin using AutoDock Vina ( ).
  • QSAR modeling : Correlate substituent electronegativity with apoptosis induction (e.g., 4-dimethylamino group’s electron-donating effect in ).
  • ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity .

Q. How are regioselectivity challenges addressed in cyclocondensation reactions?

  • Methodological Answer :

  • Directing groups : Use electron-deficient amines (e.g., 4-bromoaniline) to steer cyclization ( ).
  • Acid catalysis : Polyphosphoric acid promotes regioselective formation of tetrahydrobenzo[b]thiophene cores ( ).
  • Microwave-assisted synthesis : Reduces reaction time and byproducts (e.g., compound 17c in achieved 75% yield in 2 hours) .

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